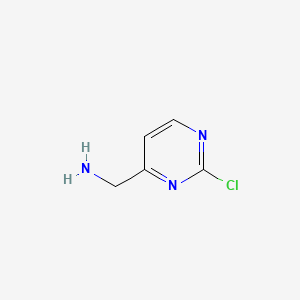

(2-Chloropyrimidin-4-YL)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Chloropyrimidin-4-YL)methanamine” is a chemical compound with the molecular formula C5H6ClN3 . It is also known by other names such as “this compound” and "amino-methyl pyrimidine chloride" .

Synthesis Analysis

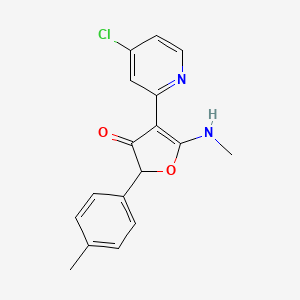

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of condensation, oxidation, acid amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C5H6ClN3/c6-5-8-2-1-4 (3-7)9-5/h1-2H,3,7H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 143.57 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 143.0250249 g/mol . The compound has a topological polar surface area of 51.8 Ų .

科学的研究の応用

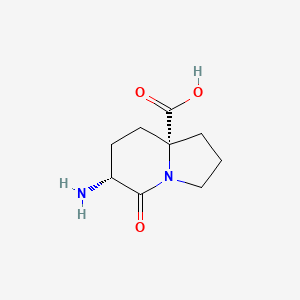

Bone Formation Rate Enhancement

A compound with a 2-aminopyrimidine template, closely related to (2-Chloropyrimidin-4-yl)methanamine, was discovered during a high-throughput screening campaign aimed at treating bone disorders. This compound targeted the Wnt beta-catenin cellular messaging system and demonstrated a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration, showcasing its potential in enhancing bone formation (Pelletier et al., 2009).

Lysyl Oxidase-like 2 (LOXL2) Inhibition

Research into novel LOXL2 enzyme inhibitors described two series of compounds, including benzylamines substituted with electron withdrawing groups and 2-substituted pyridine-4-ylmethanamines. Among these, (2-chloropyridin-4-yl)methanamine emerged as a potent compound with an IC50 value of 126 nM, demonstrating selectivity for LOXL2 over LOX and three other amine oxidases. This finding marks it as the first published small molecule inhibitor selective for LOXL2 over LOX, indicating its significance in studies focused on inhibiting LOXL2 for therapeutic purposes (Hutchinson et al., 2017).

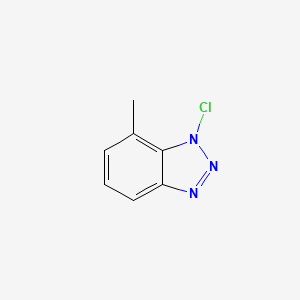

Anticonvulsant Agents

A series of novel schiff bases synthesized from 3-aminomethyl pyridine and screened for anticonvulsant activity highlighted the chemical versatility of compounds related to this compound. These bases exhibited significant seizure protection after administration in various models, underlining the compound's potential in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating (pyridin-2-yl)methylmethanamine derivatives demonstrated unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species. These complexes, which were ingested in the nucleus of cells within hours, interact favorably with DNA, highlighting their application in cellular imaging and as a therapeutic agent under red light irradiation (Basu et al., 2014).

Anticancer Activity

The design, synthesis, and docking studies of certain derivatives, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated marked inhibition against various cancer cell lines, displaying promising anticancer activity. These findings suggest the potential of this compound related compounds in cancer therapy (Huang et al., 2020).

Safety and Hazards

When handling “(2-Chloropyrimidin-4-YL)methanamine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

The primary target of (2-Chloropyrimidin-4-YL)methanamine is LOXL2 (Lysyl Oxidase-like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, which is important for tissue repair and remodeling.

Mode of Action

This compound interacts with LOXL2 as a selective inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin. This inhibition disrupts the crosslinking process, affecting the structural integrity of the extracellular matrix.

Biochemical Pathways

The inhibition of LOXL2 by this compound affects the extracellular matrix remodeling pathway . This can lead to changes in tissue stiffness, cell adhesion, and migration, which are critical for various physiological and pathological processes, including wound healing, fibrosis, and cancer progression.

Pharmacokinetics

Itsmolecular weight is 180.04 , which suggests it may have good membrane permeability and bioavailability. It is a solid at room temperature , which could influence its formulation and administration

Result of Action

The inhibition of LOXL2 by this compound can lead to changes in the structure and function of tissues due to altered extracellular matrix remodeling . This could potentially be used to modulate tissue stiffness in diseases such as fibrosis and cancer, where abnormal extracellular matrix remodeling plays a key role.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, its efficacy could be influenced by the presence of other molecules in the environment that could compete for binding to LOXL2. More research is needed to fully understand these influences.

生化学分析

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of (2-Chloropyrimidin-4-YL)methanamine at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

特性

IUPAC Name |

(2-chloropyrimidin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWQRUVKEZYEED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopenta[ef]imidazo[4,5,1-jk][1,4]benzodiazepine](/img/structure/B574946.png)

![L-Phenylalanine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (R)- (9CI](/img/no-structure.png)

![4-tert-Butoxy-1-[1-(diphenylmethyl)azetidin-3-yl]piperidine](/img/structure/B574954.png)

![Furo[2,3-e][1,3]benzothiazole](/img/structure/B574956.png)

![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)

![7-Oxa-5-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B574968.png)